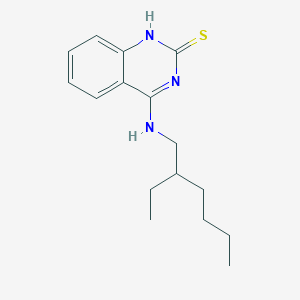

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound features an ethylhexylamino group attached to the quinazoline core, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione typically involves the reaction of 2-ethylhexylamine with a quinazoline derivative under controlled conditions. One common method includes the following steps:

Starting Materials: 2-ethylhexylamine and a suitable quinazoline precursor.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere to prevent oxidation.

Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.

Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The thione group (–C=S) undergoes nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at the Thione Sulfur

-

Alkylation :

Reaction with alkyl halides (e.g., ethyl chloroacetate) replaces the thione sulfur with alkoxy or alkylthio groups. For instance: 4 2 Ethylhexylamino 1H quinazoline 2 thione R X→2 Alkylthioquinazoline(R alkyl)[3][16] -

Aminolysis :

Hydrazine reacts with the thione group to form hydrazinecarbothioamide derivatives, which can cyclize to triazoloquinazolines . Example: Thione NH2NH2→HydrazinecarbothioamideΔTriazoloquinazoline[16]

Electrophilic Aromatic Substitution

The quinazoline core undergoes halogenation or nitration at the C6 and C8 positions due to electron-withdrawing effects of the thione and amino groups .

Oxidation and Reduction

-

Oxidation :

The thione group oxidizes to a sulfonic acid (–SO3H) using hydrogen peroxide or peracids . C SH2O2 C SO3H -

Reduction :

Catalytic hydrogenation reduces the thione to a thiol (–SH), which can further dimerize to disulfides .

Complexation with Metals

The thione sulfur acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu2+, Pd2+):

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu2+ | Tetrahedral coordination | Antimicrobial agents | |

| Pd2+ | Square-planar geometry | Catalysts for cross-coupling |

Cycloaddition and Heterocycle Formation

The thione participates in [2+2] cycloadditions with alkenes or alkynes to form thietane or thiazole derivatives . For example:Thione Alkyne→Thiazoloquinazoline(Yield 50 70 )[7]

Functionalization of the Amino Side Chain

The 2-ethylhexylamino group undergoes:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-(2-ethylhexylamino)-1H-quinazoline-2-thione, exhibit significant anticancer activity. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain quinazoline derivatives can effectively target specific kinases involved in cancer progression, leading to reduced tumor growth and improved patient outcomes .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Potential Drug Development

Given its biological activities, this compound is being investigated for its potential as a therapeutic agent in treating cancer and infectious diseases. Its ability to selectively inhibit certain enzymes makes it a candidate for developing targeted therapies that minimize side effects often associated with conventional treatments .

Formulation in Cosmetic Products

Recent studies have also explored the incorporation of this compound into cosmetic formulations due to its skin-beneficial properties. Its antioxidant activity may help in protecting skin cells from oxidative stress, making it a valuable ingredient in anti-aging products .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2-ethylhexylamino)-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-ethylhexylamino)-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.

4-(2-ethylhexylamino)-1H-quinazoline-2-imine: Contains an imine group instead of a thione group.

Uniqueness

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-(2-ethylhexylamino)-1H-quinazoline-2-thione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antiproliferative, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C15H20N2S

- CAS Number : 896698-06-9

This compound features a quinazoline core substituted with an ethylhexylamino group and a thione functional group, which contributes to its biological activities.

Antiproliferative Activity

Research has demonstrated that quinazoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several quinazolinone and quinazolinthione derivatives, revealing that compounds with similar structures showed enhanced antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 5.0 |

| This compound | MCF-7 | 6.5 |

Antioxidant Activity

Antioxidant evaluations using methods such as DPPH and ABTS assays have shown that quinazoline derivatives possess considerable antioxidant properties. The thione functionality is believed to play a crucial role in scavenging free radicals, which can contribute to their therapeutic potential in oxidative stress-related diseases .

Antimicrobial Activity

Quinazoline derivatives have also been tested for antimicrobial properties. In vitro studies indicated that certain compounds within this class exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 to 80 mg/mL .

| Bacterial Strain | Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | This compound | 12 | 75 |

| Escherichia coli | This compound | 10 | 80 |

Case Study: Anticancer Potential

A specific study focused on the anticancer potential of quinazoline derivatives found that this compound significantly reduced cell viability in various cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the STAT3 pathway .

Case Study: Structure Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications on the quinazoline ring significantly influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish antiproliferative effects. This highlights the importance of molecular design in developing more effective therapeutic agents from this class of compounds .

Propiedades

IUPAC Name |

4-(2-ethylhexylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWKYOSHHIHAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.